molecular formula C10H9NO2 B6307464 6-Amino-2-methyl-4H-chromen-4-one CAS No. 75487-98-8

6-Amino-2-methyl-4H-chromen-4-one

Cat. No.: B6307464
CAS No.: 75487-98-8
M. Wt: 175.18 g/mol
InChI Key: GVLBWSUCOKUEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-methyl-4H-chromen-4-one is a heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of chromenone, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is known for its diverse biological activities and is used in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is catalyzed by acids and involves the condensation of phenols with β-ketoesters. The reaction is carried out under solvent-free conditions using a high-speed ball mill mixer at room temperature, which makes it an environmentally friendly method .

Industrial Production Methods

the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied in its large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted chromenones and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Amino-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and dyes

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-formylchromone
  • 4-Methyl-2H-chromen-2-one
  • 6-Amino-4-methyl-2H-chromen-2-one

Uniqueness

6-Amino-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher efficacy in certain biological assays, making it a valuable compound for further research .

Properties

IUPAC Name

6-amino-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBWSUCOKUEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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